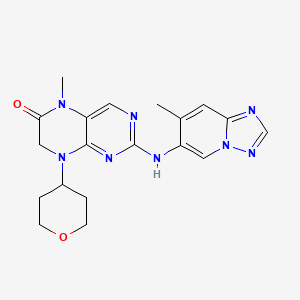
Fmoc-Ala-Glu-Gln-Lys-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ala-Glu-Gln-Lys-NH2 is a tetrapeptide composed of four amino acids: alanine, glutamic acid, glutamine, and lysine. The compound is often used as an inactive control in scientific research, particularly in studies involving peptide inhibitors. It is known for its role in blocking the proteolysis of specific proteins, making it a valuable tool in biochemical and pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Glu-Gln-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Ala-Glu-Gln-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Wissenschaftliche Forschungsanwendungen
Fmoc-Ala-Glu-Gln-Lys-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications
Wirkmechanismus
The mechanism of action of Fmoc-Ala-Glu-Gln-Lys-NH2 involves its role as an inactive control peptide. It does not exert significant biological activity on its own but is used to compare the effects of active peptide inhibitors. The molecular targets and pathways involved depend on the specific context of the research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Ala-Glu-Asn-Lys-NH2: A peptide inhibitor that selectively targets asparagine endopeptidase and inhibits the cleavage of amyloid precursor protein.
Fmoc-Ala-Glu-Gln-Lys-NH2: Used as an inactive control for the above compound.
Uniqueness
This compound is unique in its role as an inactive control peptide, making it a valuable tool for validating the effects of active peptide inhibitors. Its specific sequence and lack of significant biological activity allow researchers to isolate and study the effects of other compounds without interference .
Eigenschaften
Molekularformel |
C34H45N7O9 |
|---|---|
Molekulargewicht |
695.8 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H45N7O9/c1-19(38-34(49)50-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24)31(46)40-27(14-16-29(43)44)33(48)41-26(13-15-28(36)42)32(47)39-25(30(37)45)12-6-7-17-35/h2-5,8-11,19,24-27H,6-7,12-18,35H2,1H3,(H2,36,42)(H2,37,45)(H,38,49)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
OVMJHFPLSZLRSU-UFZSTKPESA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)




![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)

![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)



![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
